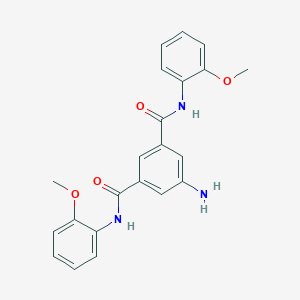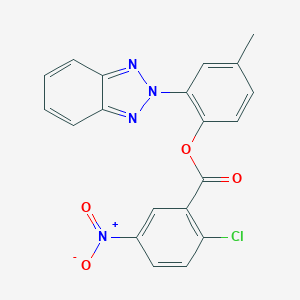![molecular formula C34H23NO3 B341098 17-[4-(2-naphthyloxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B341098.png)
17-[4-(2-naphthyloxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-(4-(Naphthalen-2-yloxy)phenyl)-11,15-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(10H,13H)-dione is a complex organic compound with a unique structure that combines naphthalene, phenyl, and epipyrroloanthracene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17-[4-(2-naphthyloxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives, phenyl compounds, and anthracene derivatives. Key steps in the synthesis may involve:
Nucleophilic substitution: reactions to introduce the naphthalen-2-yloxy group.
Cyclization: reactions to form the epipyrroloanthracene core.
Oxidation: and steps to achieve the desired oxidation state of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
13-(4-(Naphthalen-2-yloxy)phenyl)-11,15-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(10H,13H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 17-[4-(2-naphthyloxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is studied for its unique electronic properties, which make it a candidate for use in organic semiconductors and photovoltaic cells.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a therapeutic agent. Its complex structure allows for interactions with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound’s stability and electronic properties could be leveraged in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Wirkmechanismus
The mechanism of action of 17-[4-(2-naphthyloxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves its interaction with molecular targets through its aromatic rings and functional groups. These interactions can affect various pathways, including electron transport and signal transduction, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene derivatives: Compounds like 2-naphthol and 1-naphthylamine share the naphthalene core.
Phenyl derivatives: Compounds such as biphenyl and phenanthrene have similar aromatic structures.
Anthracene derivatives: Compounds like anthraquinone and anthracene itself are structurally related.
Uniqueness
What sets 17-[4-(2-naphthyloxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione apart is its combination of these three distinct aromatic systems into a single molecule. This unique structure imparts specific electronic and chemical properties that are not found in simpler compounds.
Eigenschaften
Molekularformel |
C34H23NO3 |
|---|---|
Molekulargewicht |
493.5 g/mol |
IUPAC-Name |
17-(4-naphthalen-2-yloxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C34H23NO3/c36-33-31-29-25-9-3-4-10-26(25)30(28-12-6-5-11-27(28)29)32(31)34(37)35(33)22-14-17-23(18-15-22)38-24-16-13-20-7-1-2-8-21(20)19-24/h1-19,29-32H |
InChI-Schlüssel |
CCXOOWAPUQRHCZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)N4C(=O)C5C(C4=O)C6C7=CC=CC=C7C5C8=CC=CC=C68 |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=C(C=C3)N4C(=O)C5C(C4=O)C6C7=CC=CC=C7C5C8=CC=CC=C68 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Diethyl 3-methyl-5-{[3-(pyrrolidin-1-ylsulfonyl)benzoyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B341022.png)
![3-[(5-Bromo-2-furoyl)amino]phenyl 3-[(diethylamino)sulfonyl]benzoate](/img/structure/B341023.png)
![3-[(3-Methoxybenzoyl)amino]phenyl 5-bromo-2-furoate](/img/structure/B341024.png)
![3-[(4-Methoxybenzoyl)amino]phenyl 2-furoate](/img/structure/B341025.png)
![2-(Biphenyl-4-yl)-2-oxoethyl methyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B341026.png)
![2-(4-Bromophenyl)-2-oxoethyl methyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B341028.png)




